[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466967
InChI: InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11-,12-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466967

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11-,12-/m0/s1
Standard InChI Key OAFVRMHLHJWKMK-RYUDHWBXSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1CNC(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N

Introduction

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are often used in various chemical syntheses due to their versatility in forming stable esters. This specific compound is characterized by its chiral centers and functional groups, which contribute to its unique chemical properties and potential applications.

Synthesis and Applications

The synthesis of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester would typically involve the reaction of a chiral amino acid derivative with a pyrrolidine-based carbamate precursor. The tert-butyl ester group is commonly used as a protecting group in peptide synthesis, suggesting that this compound might be an intermediate in the synthesis of peptides or other biologically active molecules.

StepDescription
1. Preparation of Pyrrolidine DerivativeSynthesis or procurement of a chiral pyrrolidine derivative.
2. Coupling with Amino Acid MoietyReaction with (S)-2-amino-3-methyl-butyryl chloride or a similar activated derivative.
3. Carbamate FormationIntroduction of the carbamate group, possibly through reaction with a carbamate-forming reagent.

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